

# Application Notes and Protocols for Bamadutide Studies in Diet-Induced Obese Mice

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bamadutide** (SAR425899) is a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR). This dual agonism presents a promising therapeutic strategy for metabolic diseases, including obesity and type 2 diabetes, by potentially leveraging the anorectic and insulinotropic effects of GLP-1R activation alongside the energy expenditure-enhancing effects of GCGR activation.[1] Diet-induced obese (DIO) mouse models are a cornerstone for the preclinical evaluation of such therapeutics, as they closely mimic the pathophysiology of human obesity and its metabolic complications.

These application notes provide a detailed framework for designing and conducting preclinical studies to evaluate the efficacy of **Bamadutide** in DIO mice. The protocols outlined below are based on established methodologies for studying dual GLP-1R/GCGR agonists in similar models.

## **Data Presentation**

The following tables summarize representative quantitative data from a study evaluating a long-acting dual GLP-1R/GCGR agonist, analogous to **Bamadutide**, in a diet-induced obese mouse model. This data is presented to illustrate the expected outcomes of such a study.

Table 1: Body Weight and Food Intake



Treatment Group	Initial Body Weight (g)	Final Body Weight (g)	Body Weight Change (g)	Cumulative Food Intake ( g/mouse )
Vehicle Control	45.2 ± 1.1	48.5 ± 1.3	+3.3 ± 0.5	95.7 ± 3.1
Bamadutide Analog (Dual Agonist)	44.9 ± 0.9	35.1 ± 1.2	-9.8 ± 0.8	68.4 ± 2.5
GLP-1R Agonist	45.1 ± 1.0	39.8 ± 1.1	-5.3 ± 0.7	79.2 ± 2.8

<sup>\*</sup>Data are presented as mean  $\pm$  SEM. \*p < 0.05 compared to Vehicle Control. Data is representative from a study on a similar dual GLP-1R/GCGR agonist.

Table 2: Intraperitoneal Glucose Tolerance Test (IPGTT)

Treatment Group	Fasting Blood Glucose (mg/dL)	Glucose AUC (0-120 min)
Vehicle Control	155 ± 8	35,400 ± 2,100
Bamadutide Analog (Dual Agonist)	120 ± 6	22,800 ± 1,500
GLP-1R Agonist	132 ± 7	26,100 ± 1,700

<sup>\*</sup>Data are presented as mean  $\pm$  SEM. \*p < 0.05 compared to Vehicle Control. AUC: Area Under the Curve. Data is representative from a study on a similar dual GLP-1R/GCGR agonist.

# Experimental Protocols Diet-Induced Obesity (DIO) Model Induction

Objective: To induce an obese and pre-diabetic phenotype in mice that mimics human metabolic syndrome.

Materials:



- Male C57BL/6J mice (6 weeks of age)
- High-fat diet (HFD; 60% kcal from fat)
- Standard chow diet (10% kcal from fat)
- Animal caging with environmental enrichment
- · Weighing scale

#### Protocol:

- Upon arrival, acclimate mice for one week on a standard chow diet.
- Randomize mice into two groups: a control group that will continue on the standard chow diet and an experimental group to be fed the high-fat diet.
- House mice individually to allow for accurate food intake monitoring.
- Provide ad libitum access to their respective diets and water for 12-16 weeks.
- Monitor body weight and food intake weekly.
- After the induction period, confirm the obese phenotype by a significant increase in body weight (typically >20% compared to the chow-fed group) and impaired glucose tolerance.

## **Bamadutide Efficacy Study**

Objective: To evaluate the effect of **Bamadutide** on body weight, food intake, and glucose metabolism in DIO mice.

## Materials:

- DIO mice (induced as per Protocol 1)
- Bamadutide (SAR425899)
- Vehicle control (e.g., sterile saline or appropriate buffer)



- GLP-1R agonist (as a comparator, optional)
- Syringes for subcutaneous injection
- · Glucometer and glucose test strips

#### Protocol:

- Randomize DIO mice into treatment groups (e.g., Vehicle, Bamadutide low dose,
   Bamadutide high dose, GLP-1R agonist). A lean, chow-fed group should be maintained as a baseline control.
- Administer Bamadutide or vehicle via subcutaneous injection daily or as per the desired dosing regimen for a period of 4-8 weeks.
- Monitor body weight and food intake daily or several times per week.
- At the end of the treatment period, perform metabolic assessments as described in the following protocols.

## **Intraperitoneal Glucose Tolerance Test (IPGTT)**

Objective: To assess glucose clearance and insulin sensitivity.

## Materials:

- Fasted DIO mice from the efficacy study
- Sterile 20% glucose solution
- Glucometer and test strips
- Restrainers for blood sampling

#### Protocol:

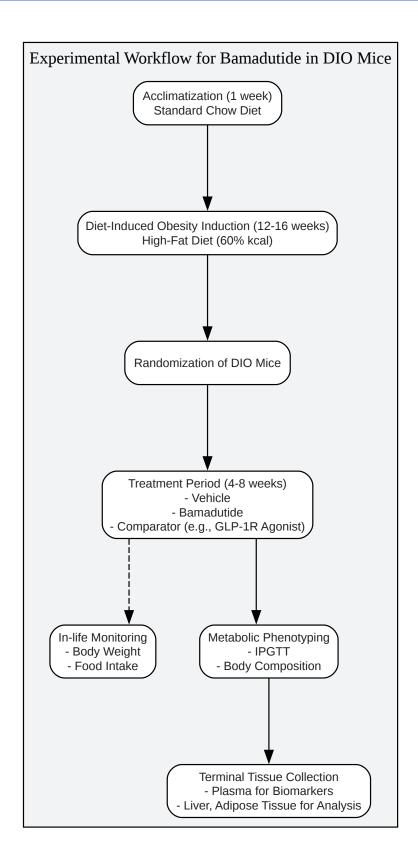
- Fast mice for 6 hours prior to the test, with free access to water.
- Record the baseline blood glucose level (t=0) from a tail snip.



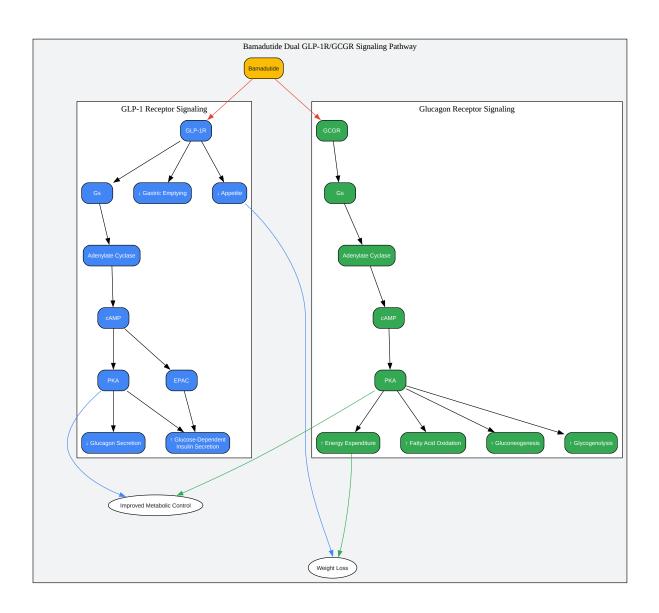
- Administer a 2 g/kg body weight bolus of the glucose solution via intraperitoneal injection.
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
- Calculate the Area Under the Curve (AUC) for glucose to quantify glucose tolerance.

## **Mandatory Visualizations**









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## References

- 1. diabetesjournals.org [diabetesjournals.org]
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